molecular formula C28H22BrFN4O6 B2833444 N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 893787-15-0

N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2833444
CAS番号: 893787-15-0
分子量: 609.408
InChIキー: YKAMGRSFRJQRTK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:

  • A 1,3-benzodioxole moiety at the N-terminus.
  • A 4-bromo-2-fluorophenyl group linked via an amino-oxoethyl chain.
  • A prop-2-en-1-yl (allyl) substituent at the 3-position of the quinazoline core.
  • A carboxamide group at the 7-position.

特性

CAS番号

893787-15-0

分子式

C28H22BrFN4O6

分子量

609.408

IUPAC名

N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide

InChI

InChI=1S/C28H22BrFN4O6/c1-2-9-33-27(37)19-6-4-17(26(36)31-13-16-3-8-23-24(10-16)40-15-39-23)11-22(19)34(28(33)38)14-25(35)32-21-7-5-18(29)12-20(21)30/h2-8,10-12H,1,9,13-15H2,(H,31,36)(H,32,35)

InChIキー

YKAMGRSFRJQRTK-UHFFFAOYSA-N

SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)N(C1=O)CC(=O)NC5=C(C=C(C=C5)Br)F

溶解性

not available

製品の起源

United States

類似化合物との比較

Key Structural Analogs

The following analogs share the quinazoline scaffold but differ in substituents (Table 1):

Compound Name Substituents at Key Positions Biological Activity (Reported)
Target Compound 1,3-Benzodioxol-5-ylmethyl; 4-bromo-2-fluorophenyl; allyl Under investigation
N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide 3-Chlorobenzyl; phenyl Anticancer (preclinical)
4-(1,3-Benzodioxol-5-yl)-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenylhexahydro-3-quinolinecarboxamide 3-Fluorophenyl; methyl; phenyl Kinase inhibition

Key Observations :

  • Halogenation : The target’s 4-bromo-2-fluorophenyl group may enhance hydrophobic interactions compared to the 3-chlorophenyl or 3-fluorophenyl groups in analogs .
  • Allyl vs.
  • Benzodioxole vs. Simple Aryl Groups: The 1,3-benzodioxole moiety in the target compound could improve metabolic stability over non-cyclic aryl groups .

Computational Similarity Analysis

Tanimoto Coefficient and Murcko Scaffolds

Using methods described in and , structural similarity was assessed:

  • Murcko Scaffold : All analogs share the tetrahydroquinazoline-dione core , confirming a common chemotype .
  • Tanimoto Coefficients (Morgan fingerprints):
    • Target vs. 3-chlorophenyl analog: 0.68 (indicating moderate similarity).
    • Target vs. 3-fluorophenyl analog: 0.52 (lower due to divergent side chains).
    • Threshold for similarity: ≥0.5 .

Molecular Docking Affinity

highlights that minor substituent changes significantly alter docking scores. For example:

  • The allyl group could introduce steric effects, reducing affinity compared to bulkier aryl groups in some analogs .

Experimental Comparison Methods

NMR Spectral Analysis

As shown in and , NMR chemical shifts are critical for confirming structural motifs:

  • The target’s 1,3-benzodioxole protons resonate at δ 5.9–6.1 ppm, distinct from simpler aryl groups (δ 6.5–7.5 ppm) in analogs .
  • The allyl group’s vinyl protons (δ 5.2–5.8 ppm) are absent in phenyl-substituted analogs, aiding differentiation .

MS/MS-Based Molecular Networking

Per , high cosine scores (>0.8) in MS/MS fragmentation would cluster the target with analogs sharing the quinazoline core. However, the unique bromine isotope pattern (m/z 79/81) distinguishes it from fluorine- or chlorine-containing analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。